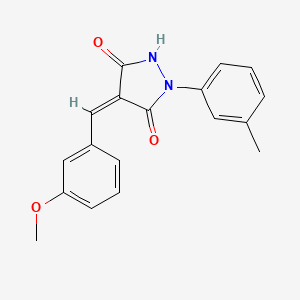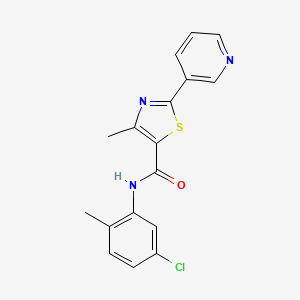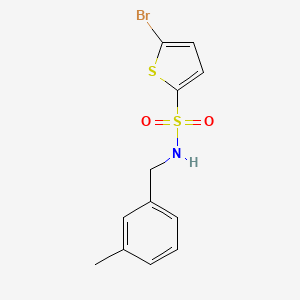![molecular formula C23H21N3O2 B4686817 2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B4686817.png)
2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide
説明
2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as "compound X" in the scientific community.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. In cancer cells, compound X has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, compound X has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, compound X has been shown to induce apoptosis and inhibit cell proliferation. In neurons, compound X has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of compound X.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit the activity of specific enzymes and receptors. However, there are also several limitations to using compound X in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of compound X, including the development of new analogs with improved potency and selectivity, the identification of new targets for compound X, and the investigation of its potential applications in other fields, such as immunology and infectious disease research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of compound X.
科学的研究の応用
Compound X has been studied for its potential application in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, compound X has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders. In drug discovery, compound X has been used as a lead compound for the development of new drugs with improved potency and selectivity.
特性
IUPAC Name |
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-13-18(17(2)26(16)21-9-11-22(28-3)12-10-21)14-19(15-24)23(27)25-20-7-5-4-6-8-20/h4-14H,1-3H3,(H,25,27)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJKLDWEHJHLP-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide](/img/structure/B4686746.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4686752.png)
![2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4686761.png)
![N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4686763.png)
![7-(2-furyl)-2-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4686768.png)


![4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B4686781.png)
![N-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4686784.png)
![4-[(4-carboxybutanoyl)amino]-3-methylbenzoic acid](/img/structure/B4686799.png)
![5-(2-furyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4686810.png)
![2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4686814.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4686821.png)
